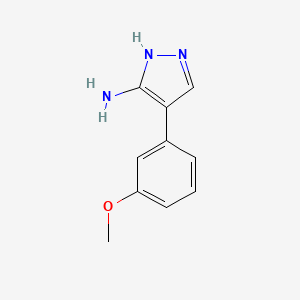

4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOAJAJFWJZMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 3 Methoxyphenyl 1h Pyrazol 5 Amine Analogues

Functionalization Strategies for Pyrazole (B372694) and Amine Moieties

4-Aryl-1H-pyrazol-5-amines are polyfunctional molecules possessing three primary nucleophilic centers: the amino group at the C5 position (5-NH2), the nitrogen atom at the N1 position of the pyrazole ring (1-NH), and the carbon atom at the C4 position (4-CH). beilstein-journals.orgnih.gov The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, which allows for selective functionalization under controlled conditions. beilstein-journals.orgnih.gov

The exocyclic 5-amino group is the most nucleophilic and readily participates in reactions such as acylation, alkylation, and condensation. The N1-H of the pyrazole ring can be targeted for alkylation or arylation, often after deprotonation with a suitable base. While the C4 position is the least nucleophilic, it can be involved in electrophilic substitution reactions, particularly when activated by the adjacent amino group. nih.gov

A notable functionalization strategy involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govacs.org This approach can be used to form new N-N and C-I bonds simultaneously. For instance, using tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of iodine, a variety of pyrazol-5-amines can be converted into iodo-substituted azopyrroles. nih.govacs.org This reaction proceeds efficiently with pyrazol-5-amines bearing both electron-donating and electron-withdrawing substituents on the aryl ring at the C3 position. nih.gov

Another strategy involves a copper-catalyzed oxidative coupling process, which directly transforms pyrazol-5-amines into azopyrrole derivatives without iodination. nih.gov These reactions highlight the ability to functionalize both the amine moiety (through N-N bond formation) and the pyrazole ring itself (through C-I bond formation at the C4 position) in a controlled manner. nih.govacs.org

Formation of Fused Heterocyclic Systems from Pyrazol-5-amines (e.g., Pyrazolopyrimidines, Azopyrroles, Naphthyridines, Diazocanes)

The poly-nucleophilic nature of pyrazol-5-amines makes them ideal precursors for the synthesis of a wide array of fused heterocyclic systems through cyclization and cycloaddition reactions with various bielectrophiles. beilstein-journals.orgnih.gov

Pyrazolopyrimidines: This is one of the most extensively studied classes of fused heterocycles derived from pyrazol-5-amines. beilstein-journals.orgnih.gov The synthesis typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction with β-ketoesters like ethyl acetoacetate (B1235776) leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov The regioselectivity of the cyclization can be influenced by the substituents on both the pyrazole and the bielectrophile. beilstein-journals.org In cases where the pyrazole N1 position is unsubstituted, aza-Michael addition can compete, potentially leading to pyrazolo[1,5-a]pyrimidine isomers alongside the expected pyrazolo[3,4-b]pyridines, especially with bulky substituents. beilstein-journals.orgnih.gov

Azopyrroles: As mentioned previously, azopyrroles can be selectively synthesized from pyrazol-5-amines via oxidative dehydrogenative coupling reactions. nih.govacs.org A copper-catalyzed process using tert-butyl hydroperoxide (TBHP) as an oxidant facilitates the direct coupling of two pyrazol-5-amine molecules to form the azopyrrole scaffold. nih.gov Alternatively, an iodine-mediated version of this reaction yields iodo-substituted azopyrroles. These iodo-derivatives can be further functionalized, for instance, through Sonogashira cross-coupling with terminal alkynes to create more complex azo compounds. nih.govacs.org

Naphthyridines: Pyrazolo-fused naphthyridines can be accessed through multicomponent domino reactions. nih.govnih.govacs.org A notable example is the reaction of pyrazol-5-amines with arylglyoxals. nih.govnih.govacs.org This process can selectively yield dipyrazolo-fused 1,7-naphthyridines through a double [3 + 2 + 1] heteroannulation. The proposed mechanism involves an initial condensation, followed by the formation of an allene (B1206475) intermediate, an intramolecular 6π electrocyclization to form a pyrazolo[3,4-b]pyridine core, and a subsequent intramolecular addition and dehydration to complete the 1,7-naphthyridine (B1217170) system. nih.gov The reaction demonstrates high efficiency in creating multiple C-N and C-C bonds in a single operation. nih.govacs.org Additionally, pyrazolo[3,4-b] beilstein-journals.orgnih.govnaphthyridin-5-amines can be synthesized via the Friedländer condensation of heterocyclic o-aminonitriles with cyclic ketones. mdpi.com

Diazocanes: The reaction between pyrazol-5-amines and arylglyoxals can be directed towards different products based on the substitution pattern of the pyrazole ring. nih.gov When a sterically demanding group, such as an aryl group, is present at the C3 position of the pyrazol-5-amine, the reaction pathway shifts away from naphthyridine formation. nih.gov Instead, an unusual [3 + 3 + 1 + 1] cyclization occurs, leading to the formation of novel dipyrazolo-fused 1,3-diazocane derivatives in good yields. nih.govnih.gov This highlights how steric hindrance can be a controlling factor in domino reactions, enabling selective access to different complex heterocyclic scaffolds from the same set of starting materials. nih.gov

| Starting Material | Reagent(s) | Fused System Formed | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazol-5-amine | β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | nih.gov |

| Pyrazol-5-amine | Iodine, TBHP | Iodo-azopyrrole | Oxidative Dehydrogenative Coupling | nih.govacs.org |

| Pyrazol-5-amine (C3-alkyl) | Arylglyoxal | Dipyrazolo nih.govresearchgate.netnaphthyridine | Domino Reaction / [3+2+1] Heteroannulation | nih.govacs.org |

| Pyrazol-5-amine (C3-aryl) | Arylglyoxal | Dipyrazolo nih.govnih.govdiazocane | Domino Reaction / [3+3+1+1] Cyclization | nih.gov |

| o-aminonitrile pyrazole | Cyclic Ketone | Pyrazolo[3,4-b] beilstein-journals.orgnih.govnaphthyridine | Friedländer Condensation | mdpi.com |

Exploration of Domino and Multicomponent Reactions Involving Pyrazol-5-amines

Domino and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single pot, enhancing efficiency and atom economy. Pyrazol-5-amines have proven to be excellent substrates for these types of transformations. nih.govresearchgate.net

The reaction of arylglyoxals with pyrazol-5-amines is a prime example of a multicomponent domino process where the final product can be selectively controlled. nih.govnih.govacs.org By varying the substituents on the pyrazole ring and the stoichiometry of the reactants, one can selectively synthesize pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, or pyrrolo[2,3-c]pyrazoles. nih.govnih.gov For instance, when the molar ratio of arylglyoxal to a pyrazol-5-amine with an N1-aryl group is 1:2, the reaction yields pyrrolo[2,3-c]pyrazoles. nih.gov These selective syntheses underscore the utility of MCRs in generating molecular diversity from simple precursors.

Other MCRs involving pyrazol-5-amines have been developed for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.netbeilstein-journals.org A three-component cyclocondensation of 3-methyl-1-phenylpyrazol-5-amine, an aromatic aldehyde, and malononitrile (B47326) can produce 6-aminopyrazolo[3,4-b]pyridine-5-carbonitriles. researchgate.net Similarly, reactions with aldehydes and various cyclic ketones or CH-acids lead to a range of partially hydrogenated fused pyridine (B92270) systems, such as cyclopenta[d]-pyrazolo[3,4-b]pyridines and indeno[1,2-b]pyrazolo[4,3-e]pyridines. researchgate.net These reactions often proceed regioselectively and demonstrate the capacity of pyrazol-5-amines to act as versatile building blocks in the combinatorial synthesis of heterocyclic libraries. researchgate.netresearchgate.net

| Reactants | Key Conditions | Product | Reference |

|---|---|---|---|

| Pyrazol-5-amine, Arylglyoxal (1:1 ratio, C3-alkyl on pyrazole) | p-TsOH, DMF, MW irradiation | Dipyrazolo-fused 1,7-naphthyridine | nih.govacs.org |

| Pyrazol-5-amine, Arylglyoxal (1:1 ratio, C3-aryl on pyrazole) | p-TsOH, DMF, MW irradiation | Dipyrazolo-fused 1,3-diazocane | nih.gov |

| Pyrazol-5-amine, Arylglyoxal (2:1 ratio, N1-aryl on pyrazole) | p-TsOH, DMF | Pyrrolo[2,3-c]pyrazole | nih.gov |

| 3-Methylpyrazol-5-amine, Aryl aldehyde, Cyclopentanone | DMF or alcohol | Cyclopenta[d]-pyrazolo[3,4-b]pyridine | researchgate.net |

| Pyrazol-5-amine, Arylglyoxal hydrate (B1144303), Malononitrile | Alcohol | 6-Aminopyrazolo[3,4-b]pyridine-5-carbonitrile | researchgate.net |

Spectroscopic and Advanced Structural Characterization of 4 3 Methoxyphenyl 1h Pyrazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are leveraged to assemble a complete picture of the molecular framework of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine and its analogs.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a pyrazole (B372694) derivative offers key insights into the number of different types of protons and their neighboring environments. For a compound structurally similar to this compound, such as 4-Amino-1-(3-methoxyphenyl)-1H-pyrazole-3,5-dicarbonitrile, the ¹H NMR spectrum in deuterated acetone (CD₃COCD₃) displays characteristic signals. A sharp singlet for the methoxy (B1213986) (OCH₃) protons is typically observed around 3.92 ppm. The protons of the amino (NH₂) group often appear as a broad singlet, in this case at approximately 6.03 ppm. The aromatic protons of the 3-methoxyphenyl (B12655295) group exhibit a complex multiplet pattern between 7.13 and 7.55 ppm, corresponding to the protons at the 2', 4', 5', and 6' positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For the same analog, 4-Amino-1-(3-methoxyphenyl)-1H-pyrazole-3,5-dicarbonitrile, the ¹³C NMR spectrum reveals distinct signals for each carbon atom. The methoxy carbon appears at approximately 56.0 ppm. The carbons of the phenyl ring and the pyrazole ring resonate in the aromatic region, with signals observed at 161.3, 146.2, 140.1, 131.3, 116.2, 115.5, 112.6, 110.7, and 109.2 ppm. The assignment of these signals is crucial for confirming the substitution pattern on both the pyrazole and phenyl rings. For other aminopyrazole derivatives, the carbon atom at position 4 of the pyrazole ring is noted to have high electron density, resulting in a characteristic upfield shift in the ¹³C NMR spectrum. For instance, in 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, this carbon resonates at a notably high field of 85.2 ppm.

A representative data table for a closely related compound, 4-Amino-1-(3-methoxyphenyl)-1H-pyrazole-3,5-dicarbonitrile, is provided below.

| ¹H NMR (CD₃COCD₃) | ¹³C NMR (CD₃COCD₃) |

| Chemical Shift (ppm) | Assignment |

| 3.92 (s, 3H) | OCH₃ |

| 6.03 (br s, 2H) | NH₂ |

| 7.13-7.17 (m, 1H) | 4'-H |

| 7.32-7.35 (m, 2H) | 2'-H and 6'-H |

| 7.55 (t, J=8 Hz, 1H) | 5'-H |

Two-dimensional NMR experiments are pivotal in establishing the connectivity between atoms, which is essential for the definitive structural assignment of complex molecules like substituted pyrazoles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would be instrumental in assigning the signals of the coupled protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H one-bond connectivities. This is a powerful tool for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range couplings between protons and carbons (typically over two to three bonds). This technique is crucial for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different spin systems. For pyrazole derivatives, HMBC can confirm the substitution pattern on the pyrazole ring and its connection to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In the case of substituted pyrazoles, NOESY can help to confirm the proximity of certain protons on the pyrazole ring to those on the phenyl ring.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its derivatives google.com.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula.

For pyrazole derivatives, the mass spectrum typically shows a prominent molecular ion peak [M]⁺. The fragmentation pattern can provide valuable structural information. For instance, in the mass spectrum of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a molecular ion with an m/z of 273 was observed, consistent with its molecular formula. A base peak at m/z 121, corresponding to the (4-methoxyphenyl)methylium ion, was also identified, which is indicative of the fragmentation of the molecule google.com. For another related compound, an (E)-N-(5-pyrazolyl)imine derivative, the mass spectrum showed a molecular ion at m/z 271 and a base peak at m/z 256 google.com.

| Technique | Information Obtained | Example from a Pyrazole Derivative |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion [M]⁺ at m/z 273 for C₁₆H₂₃N₃O google.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirms the molecular formula of a synthesized compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of an aminopyrazole derivative would exhibit characteristic absorption bands.

For 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the IR spectrum shows absorption bands at 3243 cm⁻¹ (N-H stretching), and in the regions of 1240/1036 cm⁻¹ (C-O-C stretching), 1611 cm⁻¹ (C=N stretching of the pyrazole ring), and 1558 and 1506 cm⁻¹ (C=C stretching) google.com. For a related imine derivative, bands were observed at 1619 cm⁻¹ (C=N of pyrazole) and 1596 cm⁻¹ (C=N of imine) google.com. In the case of 4-Amino-1-(3-methoxyphenyl)-1H-pyrazole-3,5-dicarbonitrile, the IR spectrum shows strong bands corresponding to the amino group (3430, 3361, 3262 cm⁻¹) and the cyano groups (2242, 2223 cm⁻¹), as well as characteristic bands for the aromatic rings and the pyrazole nucleus.

Based on these examples, the IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and pyrazole ring, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the pyrazole and phenyl rings, and C-O stretching of the methoxy group.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine and Pyrazole) | 3200-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic - OCH₃) | 2850-3000 |

| C=N Stretch (Pyrazole) | 1600-1650 |

| C=C Stretch (Aromatic and Pyrazole) | 1450-1600 |

| C-O Stretch (Methoxy) | 1000-1300 |

X-ray Crystallography for Definitive Molecular Structure Determination

While a crystal structure for this compound has not been reported, the crystal structure of a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, has been determined nih.govingentaconnect.com. The analysis of this structure revealed that the phenyl ring and the methoxybenzene group are rotated with respect to the central pyrazole ring by 29.41° and 37.01°, respectively. The crystal packing is stabilized by an intermolecular N-H···N hydrogen bond, which links the molecules into chains nih.gov. Such studies are invaluable for understanding the solid-state structure and intermolecular interactions of these compounds.

| Parameter | Value for 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| V (ų) | 2689.87 (18) |

| Z | 8 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula to verify the purity and composition of the synthesized compound.

For example, the elemental analysis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (C₁₆H₂₃N₃O) yielded the following results: Calculated: C, 70.30%; H, 8.48%; N, 15.37%. Found: C, 70.07%; H, 8.36%; N, 15.51% google.com. For its imine precursor (C₁₆H₂₁N₃O), the results were: Calculated: C, 70.82%; H, 7.80%; N, 15.49%. Found: C, 70.98%; H, 8.01%; N, 15.32% google.com. These results are in close agreement with the calculated values, thus confirming the elemental composition of the synthesized compounds. For this compound (C₁₀H₁₁N₃O), the theoretical elemental composition would be calculated and compared against experimentally obtained values to confirm its identity and purity.

| Element | Calculated for C₁₆H₂₃N₃O (%) google.com | Found (%) google.com |

| Carbon (C) | 70.30 | 70.07 |

| Hydrogen (H) | 8.48 | 8.36 |

| Nitrogen (N) | 15.37 | 15.51 |

Biological Activities and Mechanistic Investigations of 4 3 Methoxyphenyl 1h Pyrazol 5 Amine and Its Analogs/derivatives

Anti-cancer and Anti-proliferative Activities of Pyrazole (B372694) Derivatives

Pyrazole derivatives are a significant class of compounds exhibiting potent anti-cancer and anti-proliferative effects. nih.govias.ac.innih.gov Their mechanism of action is often multifaceted, involving the targeting of key proteins and pathways that are crucial for cancer cell growth and survival. nih.gov Numerous pyrazole-containing compounds have been synthesized and evaluated for their potential to combat various cancer cell lines. nih.govnih.gov

Inhibition of Protein Kinases

The pyrazole nucleus is considered a privileged scaffold in the design of protein kinase inhibitors. mdpi.commdpi.com Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.com Pyrazole derivatives have been shown to inhibit a broad spectrum of protein kinases, including:

CDK8, Akt, Aurora Kinases, and MAPK: Pyrazole derivatives have demonstrated inhibitory activity against several serine/threonine kinases such as Akt, Aurora kinases, and Mitogen-Activated Protein Kinases (MAPK). mdpi.com For instance, some pyrazole-based compounds have shown potent inhibition of Aurora kinases, which are key regulators of mitosis. mdpi.com

B-Raf: Novel pyrazole-based ATP competitive inhibitors of B-Raf kinase have been developed. nih.govmdpi.com These inhibitors have shown excellent cellular potency and high selectivity for B-Raf, a key component of the MAPK signaling pathway that is frequently mutated in melanoma. nih.govnih.gov

JAK: The Janus kinase (JAK) family of non-receptor tyrosine kinases is crucial for cytokine and growth factor signaling. mdpi.com Pyrazole derivatives have been designed as potent inhibitors of JAKs, with some compounds exhibiting IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3. nih.govacs.org Ruxolitinib, a pyrazole-containing compound, is an approved selective JAK1 and JAK2 inhibitor. mdpi.com

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). mdpi.com Pyrazole-based compounds have been reported as inhibitors of Bcr-Abl kinase. mdpi.commdpi.com

c-Met: The c-Met receptor tyrosine kinase is often overexpressed or mutated in various human cancers, making it an attractive therapeutic target. nih.govlookchem.com Pyrazolo[3,4-b]pyridine derivatives have shown strong c-Met kinase inhibitory activity, with IC50 values in the nanomolar range. nih.gov

PDGFR and FGFR: Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR) are receptor tyrosine kinases involved in tumor angiogenesis and proliferation. mdpi.comnih.gov Aminopyrazole-based derivatives have been developed as potent inhibitors of wild-type and mutant forms of FGFR2 and FGFR3. nih.govresearchgate.net

RET: The RET (Rearranged during transfection) proto-oncogene is a receptor tyrosine kinase implicated in various cancers. asianjpr.com Molecular docking studies have suggested that pyrazole derivatives could act as potent inhibitors of RET protein tyrosine kinase. asianjpr.com

| Target Kinase | Example Pyrazole Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| JAK1, JAK2, JAK3 | 4-amino-(1H)-pyrazole derivatives | 3.4 nM, 2.2 nM, 3.5 nM respectively for compound 3f | nih.govacs.org |

| B-Raf | Triarylimidazole pyrazole derivatives | Nanomolar activity | nih.gov |

| c-Met | Pyrazolo[3,4-b]pyridine derivatives | Nanomolar range | nih.gov |

| FGFR2 (Wild-Type) | Aminopyrazole derivatives | Sub-nanomolar potency | nih.gov |

| FGFR2 (V564F mutant) | Aminopyrazole derivatives | Sub-nanomolar potency | nih.gov |

Tyrosine Kinase Inhibition

Tyrosine kinases are a subclass of protein kinases that are critical in modulating cellular growth, differentiation, and metabolism. nih.gov Their aberrant activation is a frequent event in cancer. nih.gov

EGFR and HER-2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are well-established targets in cancer therapy. nih.govtandfonline.com Novel pyrazole derivatives have been synthesized and shown to have a potent inhibitory effect on EGFR. tandfonline.comnih.gov Some fused pyrazole derivatives have demonstrated dual inhibition of both EGFR and VEGFR-2. nih.gov For example, a naphthalene-pyrazole derivative exhibited an EGFR inhibitory IC50 of 0.31 µM, comparable to the standard drug erlotinib (B232) (0.11 µM). bohrium.com

| Target Kinase | Example Pyrazole Derivative | Reported Activity (IC50) | Reference |

|---|---|---|---|

| EGFR | Naphthalene-pyrazole derivative 4a | 0.31 ± 0.008 μM | nih.govbohrium.com |

| EGFR | Fused pyrano-pyrazolo-pyrimidine derivative 3 | 0.06 μM | nih.gov |

| VEGFR-2 | Fused pyrazole derivative 9 | 0.22 μM | nih.gov |

Modulation of Key Cellular Pathways

Beyond direct enzyme inhibition, pyrazole derivatives can exert their anti-cancer effects by modulating fundamental cellular processes.

ATP Production: As many pyrazole derivatives are ATP-competitive inhibitors of kinases, they interfere with the transfer of phosphate (B84403) from ATP to substrate proteins, thereby disrupting cellular signaling and energy-dependent processes. mdpi.com

Cell Cycle Regulation: Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. hilarispublisher.com Pyrazole derivatives have been identified as inhibitors of CDKs, thereby interfering with the progression of the cell cycle in cancer cells. nih.govhilarispublisher.com Some pyrazole-based Akt inhibitors have been shown to arrest the cell cycle at the S phase. mdpi.com

Anti-inflammatory and Analgesic Potential

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. ijpsjournal.comnih.govsciencescholar.us The historical anti-inflammatory drug phenylbutazone (B1037) contains a pyrazolidine-dione ring, a reduced form of pyrazole. Modern research continues to explore pyrazole derivatives for their potential to manage inflammation with improved safety profiles. ijpsjournal.com

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The well-known anti-inflammatory drug Celecoxib is a selective COX-2 inhibitor that features a pyrazole ring. nih.gov Numerous other pyrazole derivatives have been synthesized and shown to exhibit potent and selective COX-2 inhibition. ijpsjournal.comresearchgate.net For example, certain pyrazole-chalcone derivatives have been identified as selective COX-2 inhibitors with IC50 values as low as 0.73 µM. researchgate.net

| Compound Class | Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole-chalcone derivatives | COX-2 | 0.73 μM | researchgate.net |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 μM | ijpsjournal.com |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 μM | ijpsjournal.com |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is another target for anti-inflammatory drug development. This enzyme metabolizes anti-inflammatory epoxy-fatty acids into their less active diol counterparts. Inhibition of sEH can therefore increase the levels of endogenous anti-inflammatory mediators. Some pyrazole derivatives have been investigated as inhibitors of sEH, suggesting a dual mechanism of action for their anti-inflammatory effects by potentially inhibiting both COX and sEH pathways.

Prostaglandin (B15479496) Inhibition Mechanisms

The anti-inflammatory properties of pyrazole derivatives are often linked to their ability to inhibit the synthesis of prostaglandins. nih.gov This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins. researchgate.net Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever. By blocking the COX pathway, pyrazole-based compounds can effectively reduce the inflammatory response.

A study on a series of new 1,3-disubstituted pyrazole derivatives demonstrated significant anti-inflammatory activities, which were attributed to prostaglandin inhibition. nih.gov The research found that many of the synthesized compounds exhibited potent activity comparable to the reference drug, celecoxib, a well-known COX-2 inhibitor. nih.govnih.gov The mechanism involves blocking the active site of COX enzymes, thereby preventing the production of pro-inflammatory prostaglandins. This targeted inhibition helps to alleviate inflammatory symptoms. The structural features of the pyrazole nucleus are crucial for this inhibitory activity, allowing for the design of potent and selective anti-inflammatory agents. researchgate.netnih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Pyrazole derivatives have emerged as a significant class of compounds possessing a broad spectrum of antimicrobial activities, including potent antibacterial and antifungal effects. globalresearchonline.netmdpi.com The versatility of the pyrazole scaffold allows for chemical modifications that can enhance their efficacy against various microbial strains, including those that have developed resistance to existing drugs. nih.goveurekaselect.com

Research has demonstrated the effectiveness of novel pyrazole derivatives against a range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial properties. nih.govresearchgate.net Certain compounds in this series showed potent activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumoniae. nih.govresearchgate.net Similarly, other studies have identified pyrazole-derived hydrazones as potent growth inhibitors of Acinetobacter baumannii and various Gram-positive strains. nih.gov The antibacterial potency of these compounds is often structure-specific, with small changes in substituents leading to significant differences in activity. scielo.br

In addition to their antibacterial properties, pyrazole derivatives are widely recognized for their fungicidal capabilities. acs.orgjlu.edu.cn They have been successfully developed as agricultural fungicides and are also explored for medical applications. nih.govacs.org Studies on pyrazol-5-amine benzamides also revealed significant antifungal activity against mycotoxic strains like Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.govresearchgate.net The development of pyrazole-based compounds continues to be a promising avenue for combating a wide array of microbial infections. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Bacteria | Activity/MIC Value | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 µg/ml | nih.gov |

| 1-Carboxyamidino-1H-pyrazole derivatives | S. typhi, S. aureus, S. pneumoniae | 1.95 to 15.625 µg/mL | scielo.br |

| Pyrazole-derived oxazolidinone compounds | MRSA strains | 0.25–2.0 µg/ml | nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (compounds 9d, 9g, 9h) | Gram-positive and Gram-negative bacteria | Potent activity | nih.govresearchgate.net |

Mechanistic Studies of Antimicrobial Action (e.g., Induction of Oxidative Damage, Hyphal Perturbations)

The antimicrobial mechanisms of pyrazole derivatives are diverse and depend on their specific chemical structures. One of the identified modes of action involves the disruption of the bacterial cell wall. nih.gov For example, studies on naphthyl-substituted pyrazole-derived hydrazones indicated that their bactericidal effect on S. aureus and bacteriostatic effect on A. baumannii stemmed from their ability to compromise cell wall integrity. nih.gov

In the context of antifungal activity, pyrazole derivatives have been shown to cause significant morphological and cellular damage to fungal pathogens. Electron microscopy studies of fungi treated with pyrazole-carboxamide derivatives revealed noticeable hyphal perturbations. acs.org These compounds can reduce mycelial density and cause significant alterations to the fungal structure, such as an increase in the number of mitochondria within the cytoplasm, which is indicative of cellular stress and metabolic disruption. acs.org These morphological changes ultimately inhibit fungal growth and proliferation. While oxidative damage is a known antimicrobial mechanism for some heterocyclic compounds, the primary reported mechanisms for pyrazole derivatives focus on cell wall disruption and interference with essential enzymatic processes. scielo.br

Inhibition of Succinate (B1194679) Dehydrogenase as a Fungicidal Mechanism

A prominent and well-established fungicidal mechanism for a major class of pyrazole derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH). nih.govacs.org SDH, also known as Complex II, is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death. acs.org

Succinate dehydrogenase inhibitors (SDHIs) have become one of the fastest-growing classes of fungicides used in agriculture. nih.gov Extensive research has focused on designing novel pyrazole-4-carboxamide and pyrazole-4-acetohydrazide derivatives that can effectively target and inhibit fungal SDH. acs.orgnih.gov Molecular docking studies have shown that these pyrazole derivatives bind to the ubiquinone-binding site of the SDH enzyme complex, preventing the natural substrate from binding and halting the enzyme's function. acs.org The efficacy of these compounds is often superior to older fungicides, and ongoing structural modifications aim to develop new SDHIs with even greater potency and a broader spectrum of activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea. acs.orgnih.gov

Table 2: Fungicidal Activity of Pyrazole-Based Succinate Dehydrogenase Inhibitors (SDHIs)

| Compound Class | Target Fungi | Efficacy (EC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide oxime ether derivative (E1) | R. solani | 1.1 µg/mL | acs.org |

| Pyrazole-4-acetohydrazide derivative (6w) | R. solani | 0.27 µg/mL | nih.gov |

| Pyrazole-4-acetohydrazide derivative (6c) | F. graminearum | 1.94 µg/mL | nih.gov |

| Pyrazole-4-acetohydrazide derivative (6f) | B. cinerea | 1.93 µg/mL | nih.gov |

Other Biological Activities and Related Mechanistic Investigations (e.g., Antioxidant, Anti-diabetic, Anti-Alzheimer, Anti-arthritic, Antipyretic)

The versatile pyrazole scaffold is associated with a wide range of other biological activities beyond its antimicrobial and anti-inflammatory effects. researchgate.netglobalresearchonline.net

Antioxidant Activity: Several studies have highlighted the antioxidant and radical scavenging properties of pyrazole derivatives. nih.govresearchgate.net Certain synthesized pyrazole-based products have shown potent scavenging activity against radicals like 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), with efficacy exceeding that of standard antioxidants like ascorbic acid. ekb.eg This activity is attributed to the ability of the pyrazole ring and its substituents to donate electrons and stabilize free radicals, thereby preventing oxidative damage to cells. scielo.brresearchgate.net

Anti-diabetic Activity: Pyrazole derivatives have gained significant attention for their potential in managing diabetes. researchgate.net Their mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.gov For instance, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, showed potent inhibition of these enzymes with IC₅₀ values comparable to the standard drug Acarbose. nih.gov Another key anti-diabetic mechanism is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), discussed in the following section. nih.gov

Anti-Alzheimer and Anti-arthritic Activities: The potential of pyrazole derivatives in neurodegenerative diseases and arthritis has also been explored. A pyrazole derivative bearing a coumarin (B35378) scaffold was reported to exhibit excellent inhibitory activity against butyrylcholinesterase, an important enzyme target in Alzheimer's disease therapy. ekb.eg Furthermore, certain pyrazole-based compounds have been evaluated for their anti-arthritic properties, indicating their potential as multi-target agents for complex diseases. ekb.eg

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition and its Implications

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) has become a leading strategy for the treatment of type 2 diabetes, and pyrazole derivatives have been identified as potent inhibitors of this enzyme. nih.govresearchgate.net DPP-IV is a serine protease that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). jetir.orgnih.gov These hormones are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. nih.gov

By inhibiting DPP-IV, pyrazole-based compounds prevent the degradation of GLP-1 and GIP, thereby prolonging their action. jetir.org This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, which helps to control blood glucose levels effectively. nih.gov An important advantage of DPP-IV inhibitors, often called "gliptins," is their low risk of causing hypoglycemia compared to other anti-diabetic agents, as their action is dependent on glucose levels. nih.govjetir.org

Numerous studies have focused on designing and synthesizing novel pyrazole-based DPP-IV inhibitors. For example, a series of pyrazole-incorporated thiosemicarbazones were evaluated for their DPP-IV inhibitory effects. nih.gov One trifluoromethyl-substituted compound from this series demonstrated a marked inhibitory effect with an IC₅₀ value of 4.775 nM, which is comparable to the well-known DPP-IV inhibitor, sitagliptin. nih.gov This highlights the potential of the pyrazole scaffold in developing new, safe, and potent anti-diabetic drugs. researchgate.netresearchgate.net

Table 3: DPP-IV Inhibitory Activity of Pyrazole-Based Compounds

| Compound/Derivative | IC₅₀ Value (nM) | Reference |

|---|---|---|

| Trifluoromethyl-substituted thiosemicarbazone (2g) | 4.775 ± 0.296 | nih.gov |

| Biphenyl-substituted thiosemicarbazone (2o) | 18.061 ± 0.311 | nih.gov |

| Thiomethyl-substituted thiosemicarbazone (2k) | 22.671 ± 0.301 | nih.gov |

| Methoxy-substituted thiosemicarbazone (2i) | 43.312 ± 0.372 | nih.gov |

| Pyrazole-triazole derivative IV | 4.54 | ekb.eg |

Future Perspectives and Research Directions for 4 3 Methoxyphenyl 1h Pyrazol 5 Amine

Continued Development of Novel Therapeutics Based on the Pyrazol-5-amine Scaffold

The pyrazol-5-amine core is a versatile foundation for the creation of new medicines, demonstrating a wide array of biological activities. mdpi.com Researchers have successfully synthesized and evaluated numerous pyrazole (B372694) derivatives for their potential to treat a range of conditions, including cancer and inflammatory diseases. mdpi.com The continued exploration of the 4-(3-methoxyphenyl)-1H-pyrazol-5-amine scaffold is a promising frontier for identifying novel therapeutic agents with enhanced efficacy and selectivity. researchgate.net

Future research will likely focus on the synthesis of new derivatives of this compound. By modifying the substituents on the pyrazole ring, medicinal chemists can fine-tune the compound's pharmacological properties to target specific biological pathways with greater precision. nih.gov Structure-activity relationship (SAR) studies will be instrumental in this process, providing critical insights into how different chemical modifications influence the compound's therapeutic effects. spast.org This iterative process of design, synthesis, and biological evaluation is essential for optimizing lead compounds and developing drug candidates with improved therapeutic profiles. connectjournals.com

The following table summarizes the broad therapeutic potential of the pyrazole scaffold, which informs the prospective applications for derivatives of this compound.

| Therapeutic Area | Potential Application of Pyrazole Scaffold |

| Oncology | Development of kinase inhibitors for targeted cancer therapy. nih.govmdpi.com |

| Inflammation | Creation of novel anti-inflammatory agents. mdpi.commdpi.com |

| Infectious Diseases | Design of new antibacterial and antiviral drugs. mdpi.comontosight.ai |

| Neurology | Exploration of neuroprotective and anticonvulsant properties. mdpi.comspast.org |

Integration with Advanced Technologies for Accelerated Drug Discovery

The integration of advanced technologies is set to revolutionize the pace of drug discovery and development for compounds like this compound. ontosight.ai Computational approaches, such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for accelerating the identification and optimization of novel therapeutics. researchgate.netconnectjournals.com These in silico methods allow researchers to predict the biological activity of virtual compounds and prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with traditional drug discovery pipelines. ontosight.ai

High-throughput screening (HTS) is another key technology that can significantly expedite the evaluation of large libraries of pyrazole derivatives. ontosight.ai By automating the testing process, HTS enables the rapid identification of compounds with desired biological activities. The synergy between computational design and experimental screening will be crucial for unlocking the full therapeutic potential of the this compound scaffold.

The table below outlines some of the advanced technologies that will be pivotal in the future development of pyrazole-based therapeutics.

| Technology | Application in Pyrazole-Based Drug Discovery |

| Computational Modeling | Prediction of binding affinity and ADME properties. researchgate.net |

| High-Throughput Screening | Rapid screening of large compound libraries for biological activity. ontosight.ai |

| Artificial Intelligence | Identification of novel drug targets and optimization of lead compounds. |

| Green Chemistry | Development of more efficient and environmentally friendly synthetic methods. ontosight.ai |

Contribution to the Advancement of Precision Medicine through Targeted Pyrazole-based Agents

Precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient, represents a paradigm shift in healthcare. Targeted therapies, which are designed to interact with specific molecular targets, are a cornerstone of this approach. The pyrazole scaffold has proven to be an excellent framework for the design of highly selective protein kinase inhibitors, a critical class of targeted anticancer agents. mdpi.com

Future research on this compound and its derivatives will likely focus on the development of agents that target specific biomarkers associated with disease. This could involve the design of inhibitors for mutated kinases that drive cancer progression or the development of modulators for other key proteins involved in pathological processes. By creating highly selective drugs, researchers can aim to maximize therapeutic efficacy while minimizing off-target effects, a key goal of precision medicine. researchgate.net The continued development of targeted pyrazole-based agents will undoubtedly contribute to the growing arsenal (B13267) of therapies that are transforming the treatment of a wide range of diseases. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions:

Hydrazine formation : React 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine.

Cyclization : Treat with ethyl acetoacetate under reflux to yield the pyrazolone intermediate.

Functionalization : Methylate the pyrazolone using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group.

Key considerations : Solvent choice (e.g., ethanol for cyclization), temperature control (80–100°C), and purification via column chromatography .

Q. How can spectroscopic techniques characterize this compound?

- NMR : H NMR identifies protons on the pyrazole ring (δ 6.8–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and amine protons (δ 5.2–5.6 ppm). C NMR confirms the pyrazole carbons and methoxyphenyl substituents.

- Mass spectrometry : ESI-MS typically shows [M+H] at m/z 204.1 (calculated for CHNO).

- IR : Peaks at 3350 cm (N-H stretch) and 1250 cm (C-O of methoxy) .

Q. What crystallographic methods resolve its 3D structure?

Single-crystal X-ray diffraction using programs like SHELXL ( ) is standard. For example, similar pyrazole derivatives exhibit triclinic crystal systems (space group P1) with bond angles and lengths consistent with aromatic and hydrogen-bonded networks .

Advanced Research Questions

Q. How do computational methods predict its electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Q. What strategies address contradictions in biological activity data?

If bioassay results conflict (e.g., inconsistent IC values in enzyme inhibition):

Reproducibility checks : Verify assay conditions (pH, temperature, solvent).

Structural analogs : Compare with derivatives (e.g., 4-(4-chlorophenyl) variants) to isolate substituent effects.

Molecular docking : Use AutoDock Vina to model binding interactions with target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.